N-(2-fluoro-5-methylphenyl)thian-3-amine
Description
Properties
Molecular Formula |
C12H16FNS |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-(2-fluoro-5-methylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H16FNS/c1-9-4-5-11(13)12(7-9)14-10-3-2-6-15-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
InChI Key |
FGRPBYUGVRQFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC2CCCSC2 |
Origin of Product |
United States |
Preparation Methods
Example Synthesis Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Reduction of Thian-3-one to Thian-3-amine | LiAlH4, THF, reflux | 80-90% |
| 2 | Coupling with 2-Fluoro-5-methylbenzoyl Chloride | DCC, DMF, rt | 70-80% |
Challenges and Considerations
- Regioselectivity : Ensuring the correct regiochemistry during the coupling step is crucial.
- Purification : The product may require purification using techniques like column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-methylphenyl)thian-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluoro-5-methylphenyl)thian-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-(2-fluoro-5-methylphenyl)thian-3-amine and related compounds:
Key Findings
Role of Fluorine Substitution :
- The 2-fluoro-5-methylphenyl group in N-(2-fluoro-5-methylphenyl)thian-3-amine is a common motif in kinase inhibitors (e.g., ABT-869, AC220). The fluorine's ortho position enhances metabolic stability and influences target binding via steric effects .
- In contrast, the 3-fluoro-5-methylphenyl positional isomer (CAS: 1541985-55-0) may exhibit altered binding due to differences in fluorine orientation, though biological data are lacking .
Impact of Core Structure :
- Thian-3-amine vs. Urea/Artemisinin Hybrids :
- Thian-3-amine derivatives lack the artemisinin moiety seen in 3d and 6d, which confers antimalarial/anticancer activity via endoperoxide-mediated radical generation .
- Urea-linked analogs (e.g., ABT-869) show potent RTK inhibition, suggesting that replacing the thian-3-amine with urea enhances kinase selectivity .
Synthetic Accessibility: Compounds like 3d and 6d exhibit moderate yields (26–36%), likely due to the complexity of artemisinin integration .
Biological Activity Trends :
- Kinase Inhibition : Fluorophenyl-amine/urea compounds (ABT-869, AC220) are potent kinase inhibitors, while thian-3-amine derivatives remain underexplored. The thiane ring’s sulfur atom may confer unique pharmacokinetic properties (e.g., lipophilicity) .
- Artemisinin Synergy : Hybrids like 3d and 6d leverage artemisinin’s cytotoxicity but require complex synthetic routes .
Biological Activity
N-(2-fluoro-5-methylphenyl)thian-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
N-(2-fluoro-5-methylphenyl)thian-3-amine features a thian group, a five-membered ring containing sulfur, attached to a substituted aniline moiety. The presence of the fluorine atom and the methyl group on the phenyl ring significantly influences its chemical properties and biological activities. Its molecular formula is , with a molecular weight of approximately 185.23 g/mol.
The mechanism of action for N-(2-fluoro-5-methylphenyl)thian-3-amine involves its interaction with specific molecular targets, primarily enzymes and receptors. Preliminary studies indicate that this compound may modulate enzyme activity or alter receptor signaling pathways, leading to various biochemical effects. Molecular docking studies suggest favorable interactions with active sites on target enzymes, indicating potential for development as a therapeutic agent.
Anticancer Activity
The anticancer potential of N-(2-fluoro-5-methylphenyl)thian-3-amine has been evaluated in various studies. Compounds with similar structures have shown significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(2-fluoro-5-methylphenyl)thian-3-amine | MCF-7 | TBD | |
| Fluorinated Benzothiazoles | HepG2 | <10 | |
| DF 203 (Fluorinated analog) | Various | TBD |
The incorporation of fluorine into the structure enhances metabolic stability and increases potency compared to non-fluorinated analogs, suggesting that N-(2-fluoro-5-methylphenyl)thian-3-amine could be a promising candidate for further anticancer research.
Antimicrobial Activity
N-(2-fluoro-5-methylphenyl)thian-3-amine has also been investigated for its antimicrobial properties. Compounds with similar thian structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Efficacy
| Compound | Bacteria/Fungi | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(2-fluoro-5-methylphenyl)thian-3-amine | E. coli | TBD | |
| Similar Thian Compounds | S. aureus | TBD | |
| Similar Thian Compounds | C. albicans | TBD |
The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways. Further research is required to elucidate the specific mechanisms by which this compound exerts its antimicrobial effects.
Case Studies and Research Findings
Antiproliferative Effects : A study on fluorinated derivatives indicated that compounds similar to N-(2-fluoro-5-methylphenyl)thian-3-amine exhibited potent antiproliferative effects without a biphasic dose-response relationship, suggesting a predictable therapeutic window for potential chemotherapeutic applications.
Enzyme Interaction Studies : Molecular docking studies have indicated that this compound interacts favorably with active sites on target enzymes, suggesting that it could serve as a lead compound in the development of new inhibitors for therapeutic use.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-fluoro-5-methylphenyl)thian-3-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-fluoro-5-methylaniline with thian-3-amine derivatives in polar aprotic solvents (e.g., DMF) under reflux conditions. Optimization parameters include:
- Temperature : Elevated temperatures (80–120°C) to enhance reaction rates.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to facilitate amine coupling.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. How is the structural characterization of N-(2-fluoro-5-methylphenyl)thian-3-amine performed?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic fluorine coupling patterns and methyl group placement.
- X-ray Crystallography : SHELX software for resolving crystal structures (space group, bond angles, and torsion analysis) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 240.08) .
Q. What preliminary biological screening methods are used to assess this compound’s activity?
- Approach :
- In vitro assays : Enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential) or receptor-binding studies (e.g., GPCRs) using fluorescence polarization.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How do halogen substituents (fluoro, methyl) influence structure-activity relationships (SAR) in thian-3-amine derivatives?
- Analysis :
- Fluorine : Enhances metabolic stability and lipophilicity (logP ~2.8), improving blood-brain barrier penetration.
- Methyl Group : Ortho-substitution (2-position) sterically hinders rotation, potentially increasing target selectivity. Comparative studies with analogs (e.g., N-(3-fluoro-2-methylphenyl)thian-3-amine) show varied binding affinities (ΔG = -8.2 kcal/mol vs. -7.5 kcal/mol) .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Methods :
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites.
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
Q. How should contradictory data on biological activity be resolved (e.g., conflicting IC₅₀ values across studies)?
- Troubleshooting :
- Assay Standardization : Validate protocols using positive controls (e.g., cisplatin for cytotoxicity).
- Batch Reproducibility : Analyze synthetic purity (HPLC ≥95%) and stereochemical consistency (chiral HPLC).
- Meta-Analysis : Compare data across analogs (e.g., bromo vs. fluoro derivatives) to identify substituent-driven trends .
Q. What strategies improve synthetic yield and scalability for this compound?
- Optimization :
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hr) and increases yield (85% vs. 60%) under 150 W irradiation .
- Flow Chemistry : Continuous reactors (e.g., Uniqsis) for safer handling of hazardous intermediates.
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
